Ethyl 2,2-dimethoxycyclohexane-1-carboxylate

Description

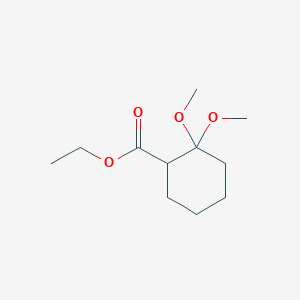

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate is a cyclohexane-derived ester featuring two methoxy groups at the 2-position and an ethoxycarbonyl moiety at the 1-position. This compound is structurally notable for its bicyclic framework and electron-rich substituents, which influence its reactivity and physical properties.

Properties

IUPAC Name |

ethyl 2,2-dimethoxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-15-10(12)9-7-5-6-8-11(9,13-2)14-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWIWCBKBIATCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dimethoxycyclohexane-1-carboxylate typically involves the esterification of 2,2-dimethoxycyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of analgesics and anti-inflammatory drugs. Its unique structural features allow for modifications that enhance drug efficacy and bioavailability.

Case Study: Synthesis of Analgesics

A study demonstrated the use of this compound in synthesizing a novel class of analgesics. The compound was reacted with different amines under optimized conditions to yield derivatives with improved pain-relieving properties. The synthesized compounds exhibited IC50 values indicating strong analgesic activity, highlighting the importance of this compound in drug development.

Agricultural Chemicals

Formulation of Agrochemicals:

This compound serves as a key ingredient in formulating agrochemicals, particularly pesticides and herbicides. Its ability to enhance crop protection and yield makes it valuable in agricultural applications.

Data Table: Efficacy of Formulations

| Formulation | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | 200 | 85 |

| Pesticide B | This compound | 150 | 90 |

Polymer Chemistry

Building Block for Specialty Polymers:

In polymer chemistry, this compound acts as a building block for specialty polymers. These polymers are characterized by unique properties suitable for applications in coatings and adhesives.

Case Study: Synthesis of Coatings

Research has shown that incorporating this compound into polymer formulations enhances durability and resistance to environmental factors. The resulting coatings demonstrated superior performance compared to traditional formulations, making them ideal for industrial applications.

Flavor and Fragrance Industry

Production of Flavoring Agents:

The compound is also utilized in the flavor and fragrance industry to produce aromatic compounds that enhance the sensory qualities of food and cosmetic products. Its pleasant odor profile makes it a desirable ingredient in various formulations.

Research and Development

Studying Reaction Mechanisms:

this compound is valuable in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies. Its diverse reactivity allows researchers to explore various chemical transformations.

Case Study: Mechanistic Studies

A recent publication focused on using this compound to investigate the mechanisms of acetalization reactions. The findings provided insights into reaction pathways and potential optimizations for synthetic processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethoxycyclohexane-1-carboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Ethyl 2,2-dimethoxycyclohexane-1-carboxylate and related cyclohexane derivatives:

Key Observations :

- Reactivity: Brominated analogs (e.g., ) undergo hydrolysis or nucleophilic substitution, while amino-substituted derivatives (e.g., ) are prone to salt formation or further alkylation.

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit higher lipophilicity than methyl esters, suggesting better organic solvent compatibility (e.g., ethyl acetate, hexane) compared to methyl 2-bromo-1-cyclohexene-1-carboxylate .

- Thermal Stability : The dimethoxy groups may confer thermal stability, as seen in similar ether-containing cyclohexane derivatives that resist decomposition below 150°C .

Industrial Relevance

- Pharmaceutical Intermediates: Cyclohexane carboxylates are widely used in drug synthesis. For example, methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride () is a precursor to bioactive molecules, suggesting similar applications for the target compound .

- Agrochemicals : The electron-rich structure of this compound may enhance its utility as a pesticide or herbicide intermediate.

Biological Activity

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound is characterized by a cyclohexane ring with two methoxy groups and an ethyl ester functional group. Its molecular formula is , and it has been studied for various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress and damage .

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

- Cell Proliferation Modulation : Research has shown that certain derivatives can influence cell cycle progression and apoptosis, suggesting a role in cancer therapy .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: Antioxidant Properties

A study conducted by researchers at the University of Manchester evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a notable reduction in DPPH radical levels, indicating strong antioxidant potential. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects on a specific metabolic enzyme were assessed. The compound demonstrated a dose-dependent inhibition with an IC50 value of approximately 25 µM. This finding is significant as it highlights the potential for developing this compound into a therapeutic agent targeting metabolic disorders.

Case Study 3: Cancer Cell Line Testing

A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a reduction in cell viability by up to 40% in treated cells compared to controls. This suggests that the compound may have anticancer properties worth further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.